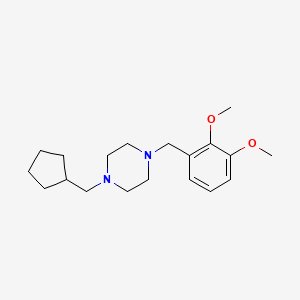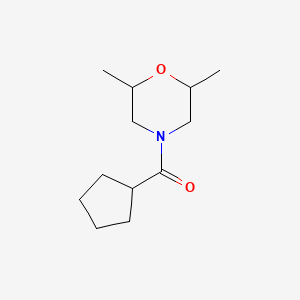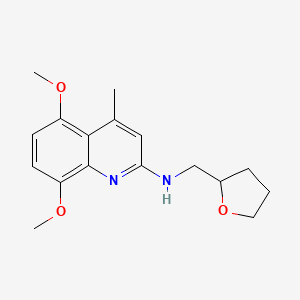![molecular formula C15H16N2O3S B5188085 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide](/img/structure/B5188085.png)
2-{[(3-methylbenzyl)sulfonyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-methylbenzyl)sulfonyl]amino}benzamide, also known as MSA-2, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. MSA-2 belongs to the class of sulfonamide compounds and has been shown to exhibit a wide range of biological activities. In
Mechanism of Action
The mechanism of action of 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of enzymes involved in DNA replication and repair. 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
2-{[(3-methylbenzyl)sulfonyl]amino}benzamide has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells. 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide has also been shown to inhibit the replication of various viruses and bacteria. In addition, the compound has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide in lab experiments is its wide range of biological activities. The compound has been shown to exhibit anticancer, antiviral, and antibacterial activities, making it a useful tool for studying various biological processes. However, one of the limitations of using 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide is its potential toxicity. The compound has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide. One area of research could focus on the development of new synthetic methods for producing the compound. Another area of research could focus on the identification of the molecular targets of 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide and the elucidation of its mechanism of action. Furthermore, future research could explore the potential therapeutic applications of 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide in the treatment of various diseases, including cancer, viral infections, and bacterial infections.
Synthesis Methods
The synthesis of 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide involves the reaction of 2-aminobenzamide with 3-methylbenzene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
2-{[(3-methylbenzyl)sulfonyl]amino}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. The compound has been tested against a wide range of cancer cell lines and has been found to induce cell cycle arrest and apoptosis. 2-{[(3-methylbenzyl)sulfonyl]amino}benzamide has also been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and respiratory syncytial virus. In addition, the compound has shown antibacterial activity against both Gram-positive and Gram-negative bacteria.
properties
IUPAC Name |
2-[(3-methylphenyl)methylsulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-5-4-6-12(9-11)10-21(19,20)17-14-8-3-2-7-13(14)15(16)18/h2-9,17H,10H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZOJXFZMGKCHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3-Methylbenzyl)sulfonyl]amino}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![cyclohexyl 2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B5188027.png)
![1-(3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5188030.png)
![5-(4-bromophenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5188031.png)
![N-[(benzyloxy)carbonyl]-N-cyclopentyl-4-nitrophenylalaninamide](/img/structure/B5188035.png)
![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5188049.png)
![2-[(4-amino-6-ethyl-6-methyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5188055.png)
![ethyl 4-[(3-isobutoxybenzoyl)amino]benzoate](/img/structure/B5188060.png)
![[(4,5-dimethoxy-9,14,15-trioxo-8,16-diazahexacyclo[11.5.2.1~1,8~.0~2,7~.0~12,21~.0~16,19~]henicosa-2,4,6-trien-11-yl)oxy]acetic acid](/img/structure/B5188066.png)
![2-methyl-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5188074.png)

![11-(4-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5188087.png)
